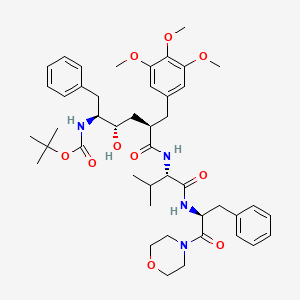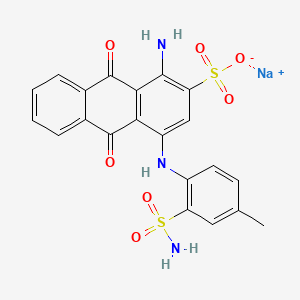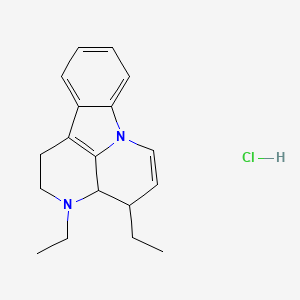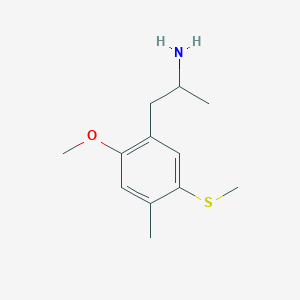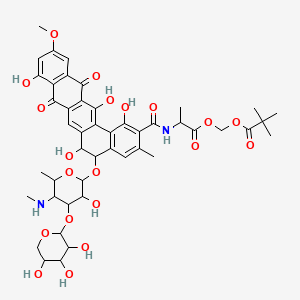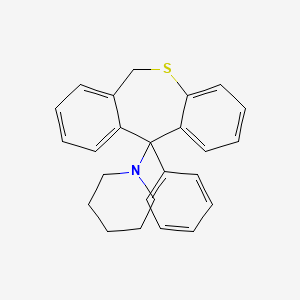
11-Phenyl-11-piperidino-6,11-dihydrodibenzo(b,e)thiepin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Phenyl-11-piperidino-6,11-dihydrodibenzo(b,e)thiepin is an organic compound with the molecular formula C25H25NS. It is a solid at room temperature, typically appearing as colorless or slightly yellow crystals. This compound is soluble in organic solvents but has low solubility in water. It is known for its strong aromatic odor and is used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and dyes .
Preparation Methods
The synthesis of 11-Phenyl-11-piperidino-6,11-dihydrodibenzo(b,e)thiepin can be achieved through various routes. One common method involves the reaction of benzothiepin derivatives with amines. For instance, the reaction of 11-chloro-11-phenyl-6,11-dihydrodibenzo[b,e]thiepin with piperidine yields the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
11-Phenyl-11-piperidino-6,11-dihydrodibenzo(b,e)thiepin undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as piperidine, leading to the formation of substitution products.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under appropriate conditions, although specific reagents and conditions for these reactions are less commonly documented.
Common reagents used in these reactions include piperidine, potassium phthalimide, and various amines. Major products formed from these reactions include normal substitution products and isomeric derivatives .
Scientific Research Applications
11-Phenyl-11-piperidino-6,11-dihydrodibenzo(b,e)thiepin has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial activity and neurotropic effects.
Industry: It is used in the production of dyes and as a material in electronic devices.
Mechanism of Action
The mechanism of action of 11-Phenyl-11-piperidino-6,11-dihydrodibenzo(b,e)thiepin involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes. Its neurotropic effects are likely due to its interaction with neurotransmitter receptors in the central nervous system, leading to spasmolytic and central depressant effects .
Comparison with Similar Compounds
11-Phenyl-11-piperidino-6,11-dihydrodibenzo(b,e)thiepin can be compared with other similar compounds, such as:
11-Chloro-11-phenyl-6,11-dihydrodibenzo[b,e]thiepin: This compound is a precursor in the synthesis of this compound.
6,11-Dihydrodibenzo[b,e]thiepin-11-one: Another related compound used as an organic building block.
7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol: A derivative with different substituents that may exhibit distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
Properties
CAS No. |
84964-35-2 |
|---|---|
Molecular Formula |
C25H25NS |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
1-(11-phenyl-6H-benzo[c][1]benzothiepin-11-yl)piperidine |
InChI |
InChI=1S/C25H25NS/c1-3-12-21(13-4-1)25(26-17-9-2-10-18-26)22-14-6-5-11-20(22)19-27-24-16-8-7-15-23(24)25/h1,3-8,11-16H,2,9-10,17-19H2 |
InChI Key |
YTQFKOJNPHDIOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2(C3=CC=CC=C3CSC4=CC=CC=C42)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



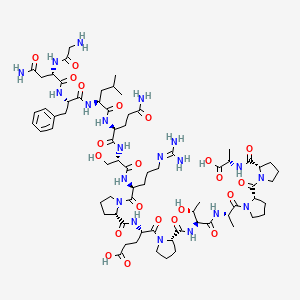

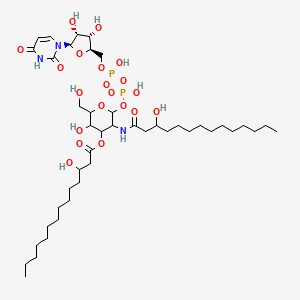
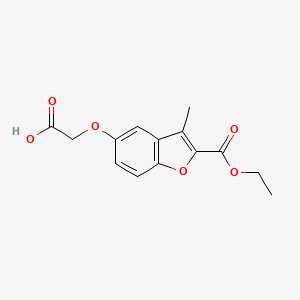
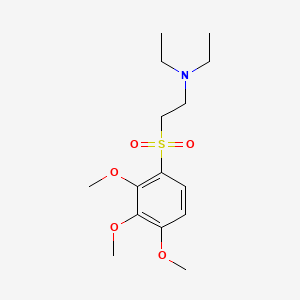
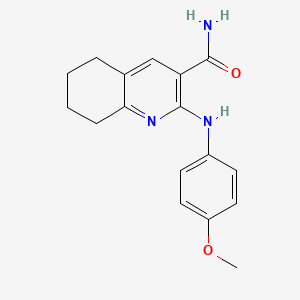

![N(sup delta)-(5-((4-Nitrophenyl)oxycarbonyl)pentanoyl)-delta-aminophalloin [German]](/img/structure/B12778858.png)
